molecular formula C15H22N2 B12828194 N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12828194
M. Wt: 230.35 g/mol
InChI Key: DRPLGRDEZSJOCK-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound with the molecular formula C15H24Cl2N2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities and have attracted significant attention in scientific research .

Preparation Methods

The preparation of N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.

Chemical Reactions Analysis

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids. In biology, it is studied for its potential biological activities, including its effects on neurotransmitter systems. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and cholinergic systems. This interaction can modulate the activity of these receptors, leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence neurotransmitter release and receptor signaling .

Comparison with Similar Compounds

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also have the 8-azabicyclo[3.2.1]octane scaffold. this compound has distinct chemical properties and biological effects that make it a valuable compound for scientific research .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C15H22N2/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13/h2-6,13-16H,7-11H2,1H3

InChI Key

DRPLGRDEZSJOCK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CC3CCC(C2)N3

Origin of Product

United States

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